Carumonam was developed as a derivative of the naturally occurring compound aztreonam. It belongs to the class of monobactams, which are a subclass of beta-lactam antibiotics. Monobactams are particularly notable for their effectiveness against Gram-negative bacteria and their resistance to hydrolysis by certain beta-lactamases, making them valuable in treating infections caused by resistant strains.
The synthesis of Carumonam involves several key steps starting from (2R, 3R)-epoxysuccinic acid. The synthetic route typically includes:
The specific conditions and reagents used in these reactions can vary, but they often include common organic solvents and catalysts to facilitate the transformations required to achieve the desired molecular structure .
Carumonam has a molecular formula of C15H16N6O8S2Na2, with a molecular weight of approximately 486.4 g/mol. The structure features a beta-lactam ring fused with a thiazole ring, which is essential for its biological activity.
The three-dimensional conformation of Carumonam allows it to effectively bind to penicillin-binding proteins (PBPs) in bacterial cell walls, disrupting peptidoglycan synthesis .
Carumonam participates in several types of chemical reactions:
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Carumonam exerts its antibacterial effects primarily by binding to penicillin-binding proteins (PBPs), particularly PBP 3, which plays a critical role in bacterial cell wall synthesis. By inhibiting these proteins, Carumonam disrupts the formation of peptidoglycan layers in the bacterial cell wall, leading to cell lysis and death.
The compound shows significant bactericidal activity at its minimal inhibitory concentration levels, making it effective against a range of Gram-negative pathogens .
Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed to characterize its structure and confirm purity .
Carumonam is primarily used in clinical settings for treating infections caused by Gram-negative bacteria, especially those resistant to other antibiotics. Its unique properties make it suitable for use in patients with cystic fibrosis, where resistant infections are common.
Research continues into its potential applications in combination therapies with other antibiotics to enhance efficacy against multi-drug-resistant strains .
Carumonam belongs to the monobactam class of β-lactam antibiotics, characterized by a monocyclic β-lactam core distinct from bicyclic penicillins, cephalosporins, or carbapenems. Unlike other β-lactams, monobactams lack a fused second ring adjacent to the β-lactam nucleus, resulting in a simpler, sulfur-containing structure optimized for Gram-negative activity [1] [9]. Functionally, monobactams are classified as narrow-spectrum agents with potent activity against aerobic Gram-negative bacteria but minimal effect on Gram-positive or anaerobic organisms [6] [10].
Biochemically, monobactams mimic the D-alanyl-D-alanine terminus of bacterial peptidoglycan precursors. This structural analogy enables them to irreversibly acylate penicillin-binding proteins (PBPs)—particularly PBP3 in Gram-negative bacteria—disrupting transpeptidation and cross-linking essential for cell wall integrity [6] [9]. Carumonam’s structure incorporates a sulfonate group at N1 and an aminothiazole oxime side chain, enhancing penetration through Gram-negative outer membranes and conferring stability against many β-lactamases [1] [5].
Table 1: Structural Classification of β-Lactam Antibiotics
Class | Core Structure | Fused Ring | Representative Agents |
---|---|---|---|
Monobactams | Monocyclic β-lactam | None | Carumonam, Aztreonam |
Penicillins | Penam | Thiazolidine | Ampicillin, Amoxicillin |
Cephalosporins | Cephem | Dihydrothiazine | Cefotaxime, Ceftazidime |
Carbapenems | Carbapenem | Pyrroline | Meropenem, Imipenem |
Carumonam (initially designated RO-17-2301 or AMA-1080) emerged from targeted drug discovery efforts in the 1980s to address rising resistance in Gram-negative pathogens. Synthesized by Takeda Pharmaceutical Company in Japan, it was derived from the natural monobactam sulfazecin through systematic side-chain modifications aimed at improving β-lactamase stability and potency [5] [10]. Key milestones include:
Carumonam’s development reflected a strategic shift toward spectrum specialization during the "antibiotic gap" of the 1980s, contrasting with broad-spectrum carbapenems. Its design leveraged structure-activity relationship principles: the oxyimino-aminothiazole group enhanced affinity for Gram-negative PBPs, while the carbamoyloxymethyl side chain at C3 improved pharmacokinetics [6] [8].
CAS No.: 11006-66-9
CAS No.: 155-57-7
CAS No.:
CAS No.:
CAS No.: 2409072-20-2